molecular formula C7H3F3N2 B1357796 4-(Trifluoromethyl)picolinonitrile CAS No. 936841-69-9

4-(Trifluoromethyl)picolinonitrile

Cat. No. B1357796
CAS RN: 936841-69-9
M. Wt: 172.11 g/mol
InChI Key: CNUSUSDRUJDLFU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H3F3N2 . It has a molecular weight of 172.11 g/mol .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)picolinonitrile is 1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H . The compound has a topological polar surface area of 36.7 Ų and a complexity of 202 .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)picolinonitrile is a pale-yellow to yellow-brown to brown liquid . It has a molecular weight of 172.11 g/mol . The compound has a topological polar surface area of 36.7 Ų .

Scientific Research Applications

High Voltage Lithium Ion Battery

4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium ion batteries. It enhances the cyclic stability and capacity retention of the cathode, forming a low-impedance protective film that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).

Synthesis of Substituted Picolinonitriles

A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of isoxazolopyridines (Fukuhara et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes with picolinonitrile is used in OLEDs. These complexes, with significant spin-orbit coupling, show high photoluminescence quantum yields and are effective in achieving deep blue emissions in OLEDs with high efficiency (Lee et al., 2013).

Alkali Metallated Picoline Complexes

Alkali metallated picoline complexes are synthesized for introducing a picolyl scaffold in molecular construction. These complexes exhibit diverse ligand-metal bonding possibilities and are characterized by solution NMR spectroscopy (Kennedy et al., 2014).

Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

9,10-Dihydroacridine derivatives, linked with picolinonitrile, are used as host materials in red PHOLEDs. These materials show good performance in devices with high external quantum efficiency due to enhanced accepting strength and strong intermolecular charge-transfer characteristics (Liu et al., 2018).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, and not ingesting the compound .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUSUSDRUJDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604966
Record name 4-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)picolinonitrile

CAS RN

936841-69-9
Record name 4-(Trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 70 ml of acetonitrile were added 6 g of 4-trifluoromethylpyridine=N-oxide, 10.26 ml of triethylamine, and 10.95 g of trimethylsilyl cyanide, and the mixture was stirred at 90° C. for 20 hours. Thereafter, the reaction solution was allowed to cool to room temperature, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4.5 g of 4-trifluoromethylpyridine-2-carbonitrile.
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N-oxide
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10.95 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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